
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral alcohol that is commonly used in chemical synthesis and research. This alcohol has a unique chemical structure that makes it useful in a variety of applications, including drug development, organic synthesis, and material science. In
Mecanismo De Acción
The mechanism of action of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is not well understood. However, it is believed that the alcohol may interact with enzymes or other proteins in the body, altering their activity and leading to changes in physiological processes.
Biochemical and Physiological Effects:
(this compound)-2-(2,4,6-Trimethylphenyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, the alcohol has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer properties. Additionally, the alcohol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is its chiral nature, which makes it useful in the synthesis of chiral molecules. Additionally, the alcohol is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of the alcohol is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol. One area of interest is the development of new drugs and other bioactive compounds using the alcohol as a chiral building block. Additionally, the alcohol may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the mechanism of action and potential applications of (this compound)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
Métodos De Síntesis
The synthesis of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol involves several steps. One of the most common methods is the reduction of the corresponding ketone, (this compound)-2-(2,4,6-Trimethylphenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, and the product is purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol has a wide range of scientific research applications. One of the most common uses is as a chiral building block in organic synthesis. The chiral nature of the alcohol allows it to be used in the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds.
Propiedades
IUPAC Name |
(2S)-2-(2,4,6-trimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMHCIEGUDLGH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
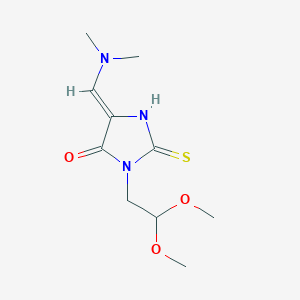
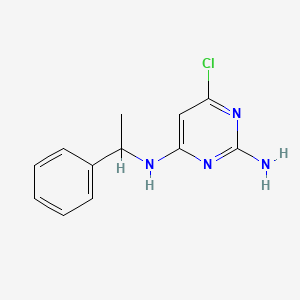



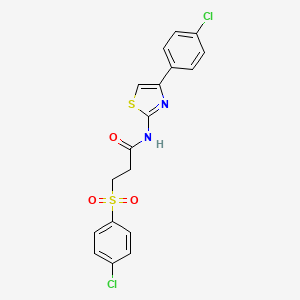
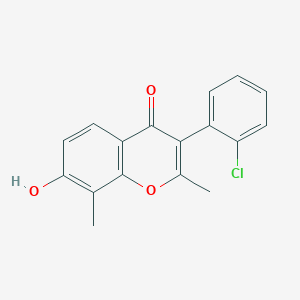
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)
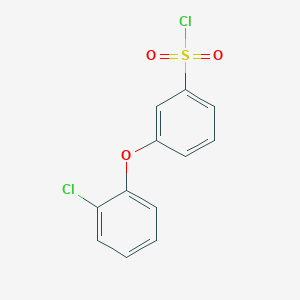
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)

![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)

